2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bicyclic heterocycle. Compounds with pyrido[1,2-a]pyrimidin-4-one scaffolds have garnered significant attention due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences . This compound is particularly interesting due to its potential therapeutic properties and its role in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials, and the reaction is carried out at 130°C in dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The CuI-catalyzed method mentioned above is suitable for gram-scale preparation, making it practical for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and functional groups.
Pyrido[2,3-d]pyrimidines: These compounds have a different arrangement of the pyridine and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a benzylsulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16-10-14(17-15-8-4-5-9-18(15)16)12-20-11-13-6-2-1-3-7-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFBPRCPWJEQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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